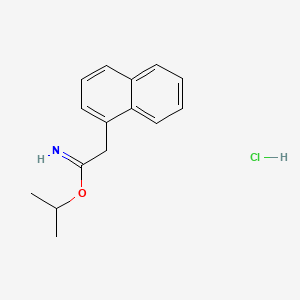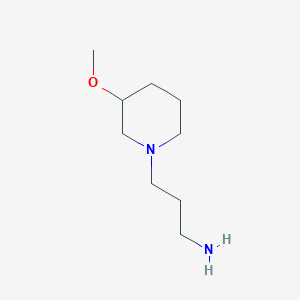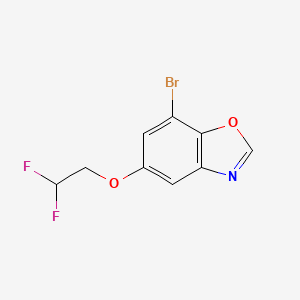
N-cyclohexyl-2-fluoropyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-fluoropyridin-4-amine: is a chemical compound with the molecular formula C11H15FN2 and a molecular weight of 194.25 g/mol It is characterized by the presence of a cyclohexyl group attached to the nitrogen atom and a fluorine atom at the 2-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of N-cyclohexyl-2-fluoropyridin-4-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-cyclohexyl-2-fluoropyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Nucleophilic Addition Reactions: The amine group can participate in nucleophilic addition reactions with electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or lithium diisopropylamide (LDA) can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-fluoropyridin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-2-fluoropyridin-4-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The cyclohexyl group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparación Con Compuestos Similares
2-Amino-4-fluoropyridine: This compound has a similar pyridine ring structure with an amino group at the 2-position and a fluorine atom at the 4-position.
4-Amino-2-(trifluoromethyl)pyridine: This compound features a trifluoromethyl group at the 2-position and an amino group at the 4-position.
Uniqueness: N-cyclohexyl-2-fluoropyridin-4-amine is unique due to the presence of the cyclohexyl group, which can significantly alter its chemical and biological properties compared to other fluoropyridine derivatives. The combination of the cyclohexyl group and the fluorine atom provides a distinct set of characteristics that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C11H15FN2 |
|---|---|
Peso molecular |
194.25 g/mol |
Nombre IUPAC |
N-cyclohexyl-2-fluoropyridin-4-amine |
InChI |
InChI=1S/C11H15FN2/c12-11-8-10(6-7-13-11)14-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,13,14) |
Clave InChI |
HZEFDKRFHBLOKL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC2=CC(=NC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1,2'-Binaphthalene]-1',3,4,4'-tetrone](/img/structure/B13435271.png)


![(Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Maleate](/img/structure/B13435288.png)


![[(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate](/img/structure/B13435310.png)




